5-Fluoro-2-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-2-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound, which includes a fluorine atom and a piperazine ring, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide (MeONa) in butanol (BuOH) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in butanol under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits anti-inflammatory and analgesic properties.
Pyrimidino[4,5-d][1,3]oxazine: Studied for its potential as a tyrosine kinase inhibitor.
Uniqueness
5-Fluoro-2-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to the presence of the fluorine atom and the piperazine ring, which enhance its chemical stability and biological activity. These structural features differentiate it from other similar compounds and contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C15H14FN7 |
---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14FN7/c16-11-8-18-15(19-9-11)23-6-4-22(5-7-23)14-12-2-1-3-17-13(12)20-10-21-14/h1-3,8-10H,4-7H2 |
InChI Key |
FIPXTSYUSCGEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=CC=N3)C4=NC=C(C=N4)F |
Origin of Product |
United States |
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